(2R)-2-[(2R,3R,5R,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-Ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid (2R)-2-[(2R,3R,5R,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-Ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid Narasin is a novel agent that inhibits dengue virus replication in vitro through non-cytotoxic mechanisms, thus indicating its potential to be further developed as a therapeutic agent.It is used for the treatment of coccidiosis from a class of protozoa. It also triggers phospholipid scrambling of the erythrocyte cell membrane, an effect partially dependent on Ca2+ entry. It has been shown to foster apoptosis of tumor cells.
Brand Name: Vulcanchem
CAS No.: 55134-13-9
VCID: VC0536695
InChI: InChI=1S/C43H72O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48)
SMILES: CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O
Molecular Formula: C43H72O11
Molecular Weight: 765 g/mol

(2R)-2-[(2R,3R,5R,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-Ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid

CAS No.: 55134-13-9

Inhibitors

VCID: VC0536695

Molecular Formula: C43H72O11

Molecular Weight: 765 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2R)-2-[(2R,3R,5R,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-Ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid - 55134-13-9

CAS No. 55134-13-9
Product Name (2R)-2-[(2R,3R,5R,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-Ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid
Molecular Formula C43H72O11
Molecular Weight 765 g/mol
IUPAC Name 2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid
Standard InChI InChI=1S/C43H72O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48)
Standard InChIKey VHKXXVVRRDYCIK-UHFFFAOYSA-N
Isomeric SMILES CC[C@H]([C@H]1[C@@H](C[C@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C)C(=O)O
SMILES CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O
Canonical SMILES CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O
Appearance Solid powder
Melting Point 198-200°C
Physical Description Solid
Description Narasin is a novel agent that inhibits dengue virus replication in vitro through non-cytotoxic mechanisms, thus indicating its potential to be further developed as a therapeutic agent.It is used for the treatment of coccidiosis from a class of protozoa. It also triggers phospholipid scrambling of the erythrocyte cell membrane, an effect partially dependent on Ca2+ entry. It has been shown to foster apoptosis of tumor cells.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-methylsalinomycin
narasin
narasin A
narasin monosodium salt
Reference 1: Bouguerra G, Bissinger R, Abbès S, Lang F. Stimulation of Eryptosis by Narasin. Cell Physiol Biochem. 2015;37(5):1807-16. doi: 10.1159/000438543. Epub 2015 Nov 13. PubMed PMID: 26584281.
2: Arkfeld EK, Carr SN, Rincker PJ, Gruber SL, Allee GL, Dilger AC, Boler DD. Effects of narasin (Skycis) on live performance and carcass traits of finishing pigs sold in a three-phase marketing system. J Anim Sci. 2015 Oct;93(10):5028-35. doi: 10.2527/jas.2015-9314. PubMed PMID: 26523595.
3: Nilsson O, Myrenås M, Ågren J. Transferable genes putatively conferring elevated minimum inhibitory concentrations of narasin in Enterococcus faecium from Swedish broilers. Vet Microbiol. 2016 Feb 29;184:80-3. doi: 10.1016/j.vetmic.2016.01.012. Epub 2016 Jan 18. PubMed PMID: 26854348.
4: Low JS, Wu KX, Chen KC, Ng MM, Chu JJ. Narasin, a novel antiviral compound that blocks dengue virus protein expression. Antivir Ther. 2011;16(8):1203-18. doi: 10.3851/IMP1884. PubMed PMID: 22155902.
5: Cybulski W, Radko L, Rzeski W. Cytotoxicity of monensin, narasin and salinomycin and their interaction with silybin in HepG2, LMH and L6 cell cultures. Toxicol In Vitro. 2015 Mar;29(2):337-44. doi: 10.1016/j.tiv.2014.11.013. Epub 2014 Dec 9. PubMed PMID: 25500126.
6: Mizinga KM, Burnett TJ, Brunelle SL, Wallace MA, Coleman MR. Determination of Narasin in Chicken Fat: A Bridging Study Comparing the Bioautographic Method (FSIS CLG Method R22) to a Liquid Chromatography with Tandem Mass Spectrometry Method (AOAC Method 2011.24). J AOAC Int. 2016 Mar-Apr;99(2):565-70. doi: 10.5740/jaoacint.15-0005. Epub 2016 Mar 9. PubMed PMID: 26961063.
7: Burnett TJ, Lombardi K, Rodewald JM, Brunelle SL, MacDougall J, Coleman MR. Determination of narasin and monensin in bovine, swine, and chicken tissues by liquid chromatography with tandem mass spectrometry: first action 2011.24. J AOAC Int. 2012 Jul-Aug;95(4):959-91. PubMed PMID: 22970563.
8: Kaldhusdal M, Hetland H, Gjevre AG. Non-soluble fibres and narasin reduce spontaneous gizzard erosion and ulceration in broiler chickens. Avian Pathol. 2012;41(2):227-34. doi: 10.1080/03079457.2012.667559. PubMed PMID: 22515541.
9: Lombardi KR, Burnett TJ, Brunelle SL, Ulrey WD, Coleman MR. Determination and confirmation of narasin and monensin in chicken, swine, and bovine tissues by LC/MS/MS: Final Action 2011.24. J AOAC Int. 2013 Jul-Aug;96(4):902-9. PubMed PMID: 24000767.
10: Nilsson O, Greko C, Bengtsson B, Englund S. Genetic diversity among VRE isolates from Swedish broilers with the coincidental finding of transferrable decreased susceptibility to narasin. J Appl Microbiol. 2012 Apr;112(4):716-22. doi: 10.1111/j.1365-2672.2012.05254.x. Epub 2012 Mar 5. PubMed PMID: 22324455.
11: Novilla MN, Owen NV, Todd GC. The comparative toxicology of narasin in laboratory animals. Vet Hum Toxicol. 1994 Aug;36(4):318-23. PubMed PMID: 7975139.
12: Brennan J, Bagg R, Barnum D, Wilson J, Dick P. Efficacy of narasin in the prevention of necrotic enteritis in broiler chickens. Avian Dis. 2001 Jan-Mar;45(1):210-4. PubMed PMID: 11332485.
13: Jeffers TK, Tonkinson LV, Callender ME. Anticoccidial efficacy of narasin in battery cage trials. Poult Sci. 1988 Jul;67(7):1043-9. PubMed PMID: 3222191.
14: Eggen T, Asp TN, Grave K, Hormazabal V. Uptake and translocation of metformin, ciprofloxacin and narasin in forage- and crop plants. Chemosphere. 2011 Sep;85(1):26-33. doi: 10.1016/j.chemosphere.2011.06.041. Epub 2011 Jul 14. PubMed PMID: 21757221.
15: Brennan J, Skinner J, Barnum DA, Wilson J. The efficacy of bacitracin methylene disalicylate when fed in combination with narasin in the management of necrotic enteritis in broiler chickens. Poult Sci. 2003 Mar;82(3):360-3. PubMed PMID: 12705394.
16: Angelovičová M, Kunová S, Čapla J, Zajac P, Bučko O, Angelovič M. Comparison of fatty acid profile in the chicken meat after feeding with narasin, nicarbazin and salinomycin sodium and phyto-additive substances. J Environ Sci Health B. 2016;51(6):374-82. doi: 10.1080/03601234.2016.1142320. Epub 2016 Mar 7. PubMed PMID: 26950416.
17: Jeffers TK. Resistance and cross-resistance studies with narasin, a new polyether antibiotic anticoccidial drug. Avian Dis. 1981 Apr-Jun;25(2):395-403. PubMed PMID: 7259679.
18: Catherman DR, Szabo J, Batson DB, Cantor AH, Tucker RE, Mitchell GE Jr. Metabolism of narasin in chickens and Japanese quail. Poult Sci. 1991 Jan;70(1):120-5. PubMed PMID: 2017406.
19: Rokka M, Eerola S, Perttilä U, Rossow L, Venäläinen E, Valkonen E, Valaja J, Peltonen K. The residue levels of narasin in eggs of laying hens fed with unmedicated and medicated feed. Mol Nutr Food Res. 2005 Jan;49(1):38-42. PubMed PMID: 15538711.
20: Jeffers TK, Tonkinson LV, Callender ME, Schlegel BF, Reid WM. Anticoccidial efficacy of narasin in floor pen trials. Poult Sci. 1988 Jul;67(7):1050-7. PubMed PMID: 3222192.
PubChem Compound 4264204
Last Modified Nov 11 2021
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